Gabapentin-d4 is a deuterated form of Gabapentin, a synthetic analogue of the neurotransmitter gamma-aminobutyric acid (GABA) [, , , ]. It serves as an important tool in scientific research, particularly in the development and validation of analytical methods for quantifying Gabapentin in biological samples [, ].
Gabapentin-d4 is synthesized from gabapentin through deuteration processes. It falls under the broader classification of pharmaceutical compounds, specifically within the category of anticonvulsants and analgesics. Its unique isotopic labeling makes it valuable for research purposes, particularly in pharmacokinetic studies and drug metabolism investigations.
The synthesis of gabapentin-d4 involves several key steps, primarily focusing on the modification of gabapentin through deuteration. Deuterated compounds can be synthesized using various methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high purity and yield, often exceeding 99% purity as confirmed by high-performance liquid chromatography (HPLC) .
Gabapentin-d4 retains the core structure of gabapentin but features four deuterium atoms replacing specific hydrogen atoms. The molecular formula for gabapentin is , and for gabapentin-d4, it becomes .
The molecular structure can be represented as follows:
This isotopic labeling can be critical in tracing metabolic pathways in biological studies.
Gabapentin-d4 can participate in various chemical reactions similar to those of its non-deuterated counterpart. These include:
The reactions are typically characterized by their kinetics and thermodynamics, which may differ due to isotopic effects associated with deuterium .
Gabapentin-d4 exhibits a mechanism of action akin to that of gabapentin itself. It primarily interacts with voltage-gated calcium channels by binding to the alpha-2-delta subunit, which modulates calcium influx into neurons. This action reduces excitatory neurotransmitter release, thereby exerting its anticonvulsant and analgesic effects.
Research indicates that while the basic mechanism remains unchanged, the presence of deuterium may influence pharmacokinetics such as absorption, distribution, metabolism, and excretion (ADME) profiles due to isotopic effects .
Gabapentin-d4 shares many physical properties with its parent compound but may exhibit slight variations due to isotopic substitution:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of gabapentin-d4 .
Gabapentin-d4 serves as a valuable tool in scientific research, particularly in:
Its unique isotopic labeling makes it particularly useful for studies involving mass spectrometry where differentiation between similar compounds is necessary .
Gabapentin-d4 (CAS 1185039-20-6) maintains the core chemical structure of gabapentin—a cyclohexane ring fused to an acetic acid moiety with an aminomethyl substituent—while featuring precise deuterium substitution at four hydrogen positions. The molecular formula is designated as C₉H₁₃D₄NO₂, with deuterium atoms specifically incorporated at both methylene groups of the acetic acid side chain (-CD₂-COOH) and the aminomethyl group (-CD₂NH₂) [1] [3]. This strategic deuteration yields a molecular mass of 175.26 g/mol, representing a +4 atomic mass unit increase compared to native gabapentin (171.24 g/mol) [5] [8]. The deuterium substitution pattern is unambiguously confirmed through spectroscopic characterization, including the SMILES notation: OC(C([²H])([²H])C1(CCCCC1)C([²H])([²H])N)=O [5].
The compound typically presents as a white to off-white crystalline solid with physical properties mirroring those of non-deuterated gabapentin, including similar solubility profiles and melting point characteristics (165-167°C) [1] [8]. Chromatographic behavior remains nearly identical to the native compound under standard analytical conditions, though mass spectrometric detection reveals distinct fragmentation patterns essential for its analytical utility. The isotopic purity typically exceeds 95% as confirmed by HPLC analysis, with the predominant molecular species containing exactly four deuterium atoms [1]. This high isotopic purity is critical for its application as an internal standard in quantitative mass spectrometry, where even minor isotopic impurities could compromise analytical accuracy.
Table 1: Molecular Characteristics of Gabapentin-d4
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 1185039-20-6 | - |
IUPAC Name | 2-[1-[Amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | - |
Molecular Formula | C₉H₁₃D₄NO₂ | - |
Molecular Weight | 175.26 g/mol | Mass spectrometry |
Isotopic Purity | >95% | HPLC |
Unlabeled CAS | 60142-96-3 | - |
Storage Conditions | -20°C | - |
The development of gabapentin-d4 represents a convergence of two scientific trajectories: the therapeutic evolution of gabapentin itself and the methodological advancement of stable isotope applications in pharmaceutical sciences. Gabapentin was first synthesized in the 1970s by Gerhard Satzinger and colleagues at Goedecke AG (Freiburg, Germany), with initial patent protection granted in 1976 (DE2460891) and subsequent US patent approval in 1977 (4,024,175) [8]. Originally investigated for its potential as a spasmolytic and antiepileptic agent, gabapentin received FDA approval in 1993 under the brand name Neurontin® as adjunctive therapy for partial seizures, later expanding to neuropathic pain management [7] [8].
The emergence of deuterated analogues followed approximately two decades later, coinciding with significant technological advancements in analytical instrumentation and synthetic chemistry capabilities. Deuterated gabapentin variants were first described in the scientific literature during the early 2000s, with gabapentin-d4 specifically developed to address the growing need for reliable internal standards in therapeutic drug monitoring [3]. The precise deuteration pattern (tetradeuterated at the acetic acid and aminomethyl positions) was strategically selected to maximize mass differentiation while maintaining chemical equivalence. Commercial availability of gabapentin-d4 emerged through specialty chemical providers (including LGC Standards, Lipomed, and MedChemExpress) to support pharmaceutical research and clinical method development [1] [2] [5]. This development trajectory reflects the broader pharmaceutical industry trend toward stable isotope-labeled internal standards that has accelerated with the widespread adoption of LC-MS/MS technologies in bioanalytical laboratories.
The incorporation of stable isotopes such as deuterium into pharmaceutical compounds serves multiple critical functions in contemporary drug research and development. Gabapentin-d4 exemplifies these applications through its primary role as an internal standard in quantitative mass spectrometry. Its nearly identical chemical behavior to native gabapentin ensures co-elution during chromatographic separation while its +4 Da mass difference enables unambiguous discrimination in mass detectors [3]. This fundamental property allows researchers to precisely quantify gabapentin concentrations in complex biological matrices (plasma, serum, urine, and tissue homogenates) while compensating for variations in extraction efficiency, ionization suppression, and instrument performance [6].
The analytical utility of gabapentin-d4 is extensively documented in peer-reviewed methodologies. A validated UPLC-MS/MS method for gabapentin quantification in human plasma employs gabapentin-d4 as the internal standard, achieving a linear range of 0.050–10.0 μg/mL with a correlation coefficient (r) of 0.9993. The method demonstrates exceptional sensitivity with limits of quantitation at 40.52 ng/mL, enabling precise pharmacokinetic profiling following therapeutic administration [6]. Beyond clinical applications, gabapentin-d4 serves as an essential tracer in environmental science for monitoring pharmaceutical pollution pathways. Research examining wastewater treatment efficiency has utilized gabapentin-d4 to track the removal of neuroactive pharmaceuticals during advanced treatment processes [3].
Table 2: Research Applications Enabled by Gabapentin-d4
Application Domain | Specific Use Case | Key Analytical Benefit |
---|---|---|
Pharmacokinetic Studies | Quantification of gabapentin absorption, distribution, and elimination | Compensation for matrix effects in plasma/serum analysis |
Bioequivalence Research | Comparison of gabapentin formulations in human volunteers | High-precision measurement of formulation performance |
Therapeutic Drug Monitoring | Clinical measurement of gabapentin levels | Improved accuracy in patient dose optimization |
Metabolic Pathway Analysis | Investigation of gabapentin biotransformation | Discrimination between administered drug and metabolites |
Environmental Monitoring | Tracking pharmaceutical pollution in wastewater | Detection specificity in complex environmental samples |
The versatility of gabapentin-d4 extends to specialized research applications including interspecies pharmacokinetic comparisons (documented in avian species like Bubo virginianus) [3], fixed-dose combination drug analysis [3], and neuropharmacological investigations. The compound's stability under various analytical conditions and predictable fragmentation patterns in mass spectrometers have established it as the gold standard internal standard for gabapentin quantification across diverse research contexts. Furthermore, its application in dried plasma spot analysis represents an innovative approach to simplify sample collection, transport, and storage in therapeutic drug monitoring programs [3]. These multifaceted applications underscore the indispensable role of well-characterized deuterated standards in advancing pharmaceutical research from basic science through environmental impact assessment.
Table 3: Key Suppliers and Product Specifications of Gabapentin-d4
Supplier | Catalog Number | Formats Available | Purity Specifications |
---|---|---|---|
LGC Standards | TRC-G117252-10MG | Neat solid | >95% (HPLC) |
Lipomed | Not specified | Bulk powder, solution, CRM | Not specified |
MedChemExpress | HY-A0057S | Solid | >95% (documentation available) |
Santa Cruz Biotechnology | sc-218553 | 1 mg, 10 mg | Certificate of Analysis provided |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7